molecular formula C15H8Cl4O4 B15468959 Bis(2,4-dichlorophenyl) propanedioate CAS No. 52994-51-1

Bis(2,4-dichlorophenyl) propanedioate

Cat. No.: B15468959
CAS No.: 52994-51-1
M. Wt: 394.0 g/mol
InChI Key: LIXNOKJOXIVYSF-UHFFFAOYSA-N
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Description

Bis(2,4-dichlorophenyl) propanedioate is a chlorinated aromatic ester derived from malonic acid (propanedioic acid). Its structure consists of two 2,4-dichlorophenyl groups esterified to the central malonate backbone. The dichlorophenyl substituents confer lipophilicity and stability, which may influence its reactivity and utility in pharmaceuticals or agrochemicals .

Properties

CAS No.

52994-51-1

Molecular Formula

C15H8Cl4O4

Molecular Weight

394.0 g/mol

IUPAC Name

bis(2,4-dichlorophenyl) propanedioate

InChI

InChI=1S/C15H8Cl4O4/c16-8-1-3-12(10(18)5-8)22-14(20)7-15(21)23-13-4-2-9(17)6-11(13)19/h1-6H,7H2

InChI Key

LIXNOKJOXIVYSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC(=O)CC(=O)OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with Bis(2,4-dichlorophenyl) propanedioate, differing primarily in substituents and functional groups:

Table 1: Key Structural and Functional Comparisons
Compound Name CAS Number Molecular Formula Substituents Functional Groups Applications
This compound Not provided C₁₅H₁₀Cl₄O₄ 2,4-dichlorophenyl Diester (propanedioate) Synthetic intermediate (inferred)
1,3-Bis(4-bromophenyl)-2-propanone 54523-47-6 C₁₅H₁₂Br₂O 4-bromophenyl Ketone Organic synthesis reagent
2,2-Bis(3,5-dichloro-4-hydroxyphenyl)propane 79-96-9 C₁₅H₁₂Cl₄O₂ 3,5-dichloro-4-hydroxyphenyl Bisphenol (hydroxyl) Polymer precursor, flame retardant
Dimethyl 2-(4-methoxycarbonyl-2-nitrophenyl)propanedioate 1160293-27-5 C₁₄H₁₃NO₈ 4-methoxycarbonyl, 2-nitrophenyl Diester (propanedioate) Pharmaceutical intermediate
2,2-Bis[(4-amino-3-hydroxy)phenyl]propane Not provided C₁₅H₁₈N₂O₂ 4-amino-3-hydroxyphenyl Amino, hydroxyl Potential use in dyes or polymers

Q & A

Q. What green chemistry approaches can reduce waste in the synthesis of this compound?

  • Methodological Answer :
  • Solvent Substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent.
  • Catalysis : Use immobilized lipases or microwave-assisted reactions to reduce energy use.
  • Lifecycle Analysis (LCA) : Quantize E-factor and atom economy using metrics from the ACS Green Chemistry Institute .

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